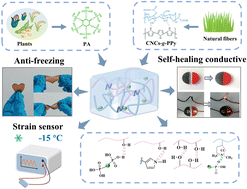Fabrication of anti-freezing and self-healing nanocomposite hydrogels based on phytic acid and cellulose nanocrystals for high strain sensing applications†
Journal of Materials Chemistry B Pub Date: 2023-12-04 DOI: 10.1039/D3TB02482B
Abstract
For hydrogel-based flexible sensors, it is a challenge to enhance the stability at sub-zero temperatures while maintaining good self-healing properties. Herein, an anti-freezing nanocomposite hydrogel with self-healing properties and conductivity was designed by introducing cellulose nanocrystals (CNCs) and phytic acid (PA). The CNCs were grafted with polypyrrole (PPy) by chemical oxidation, which were used as the nanoparticle reinforcement phase to reinforce the mechanical strength of hydrogels (851.8%). PA as a biomass material could form strong hydrogen bond interactions with H2O molecules, endowing hydrogels with prominent anti-freezing properties. Based on the non-covalent interactions, the self-healing rate of the hydrogels reached 92.9% at −15 °C as the content of PA was 40.0 wt%. Hydrogel-based strain sensors displayed high sensitivity (GF = 0.75), rapid response time (350 ms), good conductivity (3.1 S m−1) and stability at −15 °C. Various human movements could be detected by using them, including small (smile and frown) and large changes (elbow and knee bending). This work provides a promising method for the development of flexible wearable sensors that work stably in frigid environments.


Recommended Literature
- [1] Flexible and conductive graphene-based fibers fabricated from pigment and TiO2 PU dual coatings as a colored insulative shell structure†
- [2] Notices
- [3] Contents list
- [4] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†
- [5] A graphene oxide functionalized energetic coordination polymer possesses good thermostability, heat release and combustion catalytic performance for ammonium perchlorate†
- [6] The fundamental relation between electrohelicity and molecular optical activity†
- [7] The identity of neoxanthin and foliaxanthin
- [8] Dynamic single-molecule counting for the quantification and optimization of nanoparticle functionalization protocols†
- [9] Estimates of average bond energies and resonance energies of hydrocarbons
- [10] Conferences and meetings










